molecular formula C12H25ClN2O B1424163 N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride CAS No. 1220020-18-7

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride

货号: B1424163
CAS 编号: 1220020-18-7
分子量: 248.79 g/mol
InChI 键: IJCSAZNNIBOPQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O and its molecular weight is 248.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride, a compound with the CAS number 1220030-24-9, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

The compound's molecular formula is C13H28Cl2N2OC_{13}H_{28}Cl_{2}N_{2}O, with a molecular weight of approximately 285.25 g/mol. Its structure includes a piperidine ring and a tetrahydro-2H-pyran moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₃H₂₈Cl₂N₂O
Molecular Weight285.25 g/mol
CAS Number1220030-24-9
MDL NumberMFCD13561535

Research indicates that compounds similar to this compound may act on various biological pathways, including modulation of neurotransmitter systems and potential anti-cancer properties. The piperidine structure is often associated with interactions at dopamine and serotonin receptors, which could explain its psychoactive effects.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, a series of piperidine derivatives demonstrated significant cytotoxicity against human colon cancer cell lines (HCT116 and HT29) with IC50 values ranging from 7.9 µM to 92 µM. This suggests that this compound may exhibit similar properties due to its structural analogies.

Case Study: Cytotoxicity in Cancer Cells

A comparative study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT11615
Compound BHT2922
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine HCT116 Not yet tested

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their roles in modulating dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia.

Absorption and Metabolism

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption characteristics across biological membranes. The presence of the tetrahydropyran ring may enhance lipophilicity, facilitating better membrane permeability.

Toxicity Profile

The compound is classified as an irritant, necessitating careful handling in laboratory settings. Further studies are required to fully elucidate its toxicity profile and long-term effects on human health.

常见问题

Q. Basic: What are the recommended synthesis and purification methodologies for N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride?

Methodological Answer:
The synthesis typically involves sequential reactions:

  • Step 1: Reacting piperidine derivatives with tetrahydropyran-based precursors under anhydrous conditions (e.g., dichloroethane) using Na(OAc)₃BH as a reducing agent .
  • Step 2: Methylation of the intermediate amine with methylating agents (e.g., methyl iodide) in the presence of a base like triethylamine .
  • Step 3: Acidification with HCl to form the dihydrochloride salt, followed by purification via recrystallization or column chromatography to achieve >95% purity .
    Key considerations include controlling reaction temperature (0–25°C) and pH to minimize side products. HPLC and NMR are critical for verifying purity and structural integrity .

Q. Basic: Which analytical techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly confirming the piperidine and tetrahydropyran ring systems .
  • HPLC: Used to assess purity (>95% threshold) and detect impurities from incomplete methylation or salt formation .
  • Mass Spectrometry (LC-MS): Validates molecular weight (234.76 g/mol for the hydrochloride form) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities, though limited data exists in the provided evidence.

Q. Basic: What structural features influence this compound’s reactivity and biological interactions?

Methodological Answer:

  • Piperidine-Tetrahydropyran Hybrid Structure: The fused rings create steric hindrance, affecting nucleophilic substitution reactions. The tertiary amine in piperidine enhances basicity, facilitating salt formation with HCl .
  • Methyl and Tetrahydro-2H-pyran-4-ylmethyl Groups: These substituents modulate lipophilicity, impacting membrane permeability in biological assays .
  • Dihydrochloride Salt: Improves aqueous solubility, critical for in vitro pharmacological studies .

Q. Advanced: How can reaction conditions be optimized to improve yield and stereochemical control?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) during methylation reduce side reactions (e.g., over-alkylation) .
  • Catalyst Selection: Na(OAc)₃BH over LiAlH₄ for selective reduction of imine intermediates, preserving stereochemistry .
  • Solvent Optimization: Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity and byproduct precipitation .
  • Real-Time Monitoring: In-line FTIR or LC-MS tracks intermediate formation, enabling rapid adjustments .

Q. Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variability: Impurities from incomplete purification (e.g., residual solvents) may skew receptor-binding assays. Always cross-validate with HPLC .
  • Stereochemical Differences: Unresolved enantiomers (if present) can exhibit divergent activities. Chiral HPLC or enzymatic resolution is recommended .
  • Assay Conditions: Buffer composition (e.g., pH, ionic strength) affects compound solubility and stability. Standardize protocols across studies .

Q. Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with neurotransmitter receptors (e.g., serotonin or dopamine transporters), leveraging the compound’s amine-rich structure .
  • MD Simulations: Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) to assess bioavailability .
  • QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to refine lead optimization .

Q. Advanced: How do synthetic byproducts impact pharmacological profiling, and how can they be mitigated?

Methodological Answer:

  • Common Byproducts: N-demethylated analogs or ring-opened derivatives may form during acidic workup .
  • Mitigation Strategies:
    • Scavenger Resins: Add polymer-bound scavengers (e.g., sulfonic acid resins) to trap reactive intermediates .
    • Two-Step Purification: Combine ion-exchange chromatography (for salt removal) and preparative HPLC for byproduct separation .
    • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify labile moieties .

属性

CAS 编号

1220020-18-7

分子式

C12H25ClN2O

分子量

248.79 g/mol

IUPAC 名称

N-methyl-N-(oxan-4-ylmethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C12H24N2O.ClH/c1-14(12-2-6-13-7-3-12)10-11-4-8-15-9-5-11;/h11-13H,2-10H2,1H3;1H

InChI 键

IJCSAZNNIBOPQY-UHFFFAOYSA-N

SMILES

CN(CC1CCOCC1)C2CCNCC2.Cl.Cl

规范 SMILES

CN(CC1CCOCC1)C2CCNCC2.Cl

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinamine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。